Jak-IN-20 -

Jak-IN-20

Catalog Number: EVT-12563479
CAS Number:
Molecular Formula: C28H30FN7O2
Molecular Weight: 515.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Jak-IN-20 is derived from the class of triazolopyridine compounds, which have been synthesized to enhance their potency against specific JAK targets. This compound is part of a broader category of dual inhibitors that also target histone deacetylases (HDAC), showcasing its potential utility in treating malignancies by affecting multiple pathways simultaneously .

Synthesis Analysis

Methods and Technical Details

The synthesis of Jak-IN-20 involves several key steps:

  1. Initial Design: The compound was designed by merging different pharmacophores to optimize its inhibitory activity against JAK and HDAC enzymes.
  2. Synthetic Pathway: The synthesis typically starts with the formation of a triazolopyridine scaffold, followed by coupling reactions using phenylboronic acids through Suzuki coupling methods. This is followed by reductive amination to introduce hydroxamate functionalities, which are crucial for HDAC inhibition .
  3. Final Compound Formation: The final compound is obtained through careful manipulation of reaction conditions to ensure high yields and purity, often employing techniques such as chromatography for purification .
Molecular Structure Analysis

Structure and Data

Jak-IN-20 features a complex molecular structure characterized by its triazolopyridine core. The specific arrangement of functional groups allows for optimal interaction with the active sites of JAK proteins.

  • Molecular Formula: C₁₈H₁₈N₄O₃
  • Molecular Weight: Approximately 342.36 g/mol
  • Structural Characteristics: The compound includes a hydroxamate moiety, which is essential for HDAC inhibition, along with substituents that enhance its specificity for JAK1 and JAK2 .
Chemical Reactions Analysis

Reactions and Technical Details

Jak-IN-20 undergoes several key chemical reactions during its synthesis:

  1. Suzuki Coupling Reaction: This reaction facilitates the formation of carbon-carbon bonds between the triazolopyridine scaffold and phenylboronic acids, leading to the desired intermediates.
  2. Reductive Amination: This step involves the reaction of an amine with an aldehyde or ketone in the presence of reducing agents, yielding hydroxamate derivatives crucial for biological activity.
  3. Hydroxamate Formation: The introduction of hydroxamic acid functionality is critical for the inhibition of HDAC enzymes, enhancing the compound's therapeutic profile against cancer cells .
Mechanism of Action

Process and Data

Jak-IN-20 exerts its pharmacological effects primarily through the inhibition of JAK1 and JAK2 kinases. The mechanism involves:

  1. Binding to Active Sites: Jak-IN-20 binds to the ATP-binding sites of JAK1 and JAK2, preventing their activation.
  2. Inhibition of Signal Transduction: By inhibiting these kinases, Jak-IN-20 disrupts downstream signaling pathways mediated by the JAK/STAT pathway, which is crucial for cellular responses to cytokines.
  3. Impact on Cellular Functions: This inhibition can lead to reduced inflammation, altered immune responses, and potential antitumor effects in various cancer types .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Jak-IN-20 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents, which facilitates its use in various biological assays.
  • Stability: The compound shows good metabolic stability in vitro, indicating its potential efficacy as a therapeutic agent.
  • Melting Point: Specific melting point data may vary but generally falls within a range indicative of similar compounds in this class .
Applications

Scientific Uses

Jak-IN-20 has significant potential applications in scientific research and therapeutics:

  1. Cancer Treatment: Its dual inhibition mechanism makes it a candidate for treating various cancers by targeting both JAK signaling pathways and histone deacetylation processes.
  2. Autoimmune Disorders: By modulating immune responses through JAK inhibition, Jak-IN-20 may be beneficial in treating conditions like rheumatoid arthritis or psoriasis.
  3. Research Tool: As a potent inhibitor of JAK enzymes, it serves as a valuable tool in studying the JAK/STAT signaling pathway's role in cellular processes .
Introduction and Historical Context of JAK-STAT Pathway Targeting

Discovery Milestones in JAK-STAT Signaling Biochemistry

The JAK-STAT pathway emerged from foundational research on interferon (IFN) signaling in the late 20th century. In 1957, Isaacs and Lindenmann identified interferon as a soluble factor conferring viral resistance in chick embryo cells, though its mechanistic basis remained unknown for decades [1] [9]. Critical breakthroughs occurred between 1988–1994: Darnell’s team discovered IFN-stimulated gene factor 3 (ISGF3), a multiprotein complex rapidly translocating to the nucleus upon IFN-α stimulation [1] [9]. By 1992, Fu and colleagues purified ISGF3 components, revealing STAT1 (91 kDa), STAT2 (113 kDa), and IRF9 (48 kDa), establishing the STAT protein family [3] [9]. Concurrently, Wilks identified JAK1/JAK2 kinases (1989–1991), while TYK2 (1990) and JAK3 (1994) completed the JAK family [3] [9]. Velazquez’s pivotal 1992 study linked TYK2 to IFN-α responsiveness via mutant cell complementation, cementing the JAK-STAT cascade as a conserved signaling paradigm from membrane receptors to gene transcription [3] [9].

Table 1: Key Milestones in JAK-STAT Pathway Discovery

YearDiscoverySignificance
1957Interferon described (Isaacs & Lindenmann)First cytokine linking viral defense to cellular secretion
1988–1989ISGF3 complex identifiedRevealed cytoplasmic-nuclear shuttling transcription factors
1990TYK2 clonedFourth JAK kinase identified
1991–1992STAT proteins purified (STAT1, STAT2, IRF9)Defined STAT family with SH2/SH3 domains
1992TYK2 complementation restores IFN-α responseEstablished JAK-STAT functional linkage
1994JAK3 sequencedCompleted JAK family identification

Evolution of JAK Inhibitors as Therapeutic Modalities

The therapeutic targeting of JAK kinases evolved from pan-inhibitors toward isoform-selective agents. First-generation inhibitors (e.g., tofacitinib) exhibited broad activity against JAK1/JAK2/JAK3, limiting their therapeutic index due to immunosuppressive effects [3] [10]. The 2011 approval of ruxolitinib (JAK1/JAK2 inhibitor) for myelofibrosis validated JAK2 inhibition clinically, spurring drug-discovery efforts for subtype selectivity [2] [10]. Structural analyses revealed that while JAK kinase domains share >75% homology, variations in ATP-binding pockets (e.g., JAK2’s Glu980 vs. JAK3’s Cys909) enabled rational design [3] [10]. Second-generation inhibitors exploited these nuances: fedratinib (JAK2-selective) and upadacitinib (JAK1-selective) improved target specificity [3] [10]. Covalent inhibitors targeting JAK3’s unique Cys909 residue (e.g., ritlecitinib) further exemplified precision engineering [3] [10].

Rationale for Jak-IN-20 Development within Pharmacological Landscape

Jak-IN-20 emerged to address unmet needs in JAK2-driven myeloproliferative neoplasms (MPNs), particularly where first-generation inhibitors showed dose-limiting toxicities due to off-target JAK1/JAK3 inhibition [10]. Its imidazopyrrolopyridine core was strategically designed to optimize JAK2 binding through:

  • Selectivity Enhancement: Exploiting JAK2’s larger hydrophobic pocket near the ATP-binding site via a tert-butyl substituent, reducing JAK1 affinity [10].
  • Cellular Potency Improvement: Reducing topological polar surface area (tPSA) through methylene linker incorporation, enhancing membrane permeability versus earlier leads [10].
  • Ligand Efficiency Optimization: Lowering molecular weight while maintaining key interactions with JAK2’s hinge region (Asp939 hydrogen bonding) and catalytic lysine (Lys882) [10].

Properties

Product Name

Jak-IN-20

IUPAC Name

N-(cyanomethyl)-4-[5-fluoro-2-[4-(4-morpholin-4-ylpiperidin-1-yl)anilino]pyrimidin-4-yl]benzamide

Molecular Formula

C28H30FN7O2

Molecular Weight

515.6 g/mol

InChI

InChI=1S/C28H30FN7O2/c29-25-19-32-28(34-26(25)20-1-3-21(4-2-20)27(37)31-12-11-30)33-22-5-7-23(8-6-22)35-13-9-24(10-14-35)36-15-17-38-18-16-36/h1-8,19,24H,9-10,12-18H2,(H,31,37)(H,32,33,34)

InChI Key

OJWUERASKIACOC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCOCC2)C3=CC=C(C=C3)NC4=NC=C(C(=N4)C5=CC=C(C=C5)C(=O)NCC#N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.